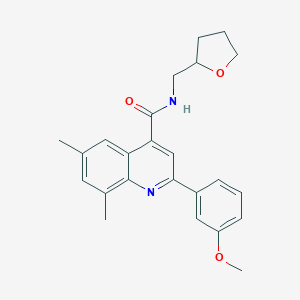![molecular formula C23H26N2O4 B271168 propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B271168.png)
propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of esters It is characterized by its complex molecular structure, which includes an isopropyl group, a benzoate moiety, and a pyrrolidinyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Carbonyl Intermediate: This step involves the reaction of 2-ethylphenylamine with a suitable carbonyl compound to form the pyrrolidinyl carbonyl intermediate.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative under appropriate conditions to form the desired ester.
The reaction conditions for these steps often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate
- Methyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate
- Propyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate
Uniqueness
propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to its specific isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
propan-2-yl 4-[[1-(2-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H26N2O4/c1-4-16-7-5-6-8-20(16)25-14-18(13-21(25)26)22(27)24-19-11-9-17(10-12-19)23(28)29-15(2)3/h5-12,15,18H,4,13-14H2,1-3H3,(H,24,27) |
InChI Key |
RVQGRRVHWGWWBC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271092.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271095.png)
![6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271098.png)
![2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B271100.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271101.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271105.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271106.png)
